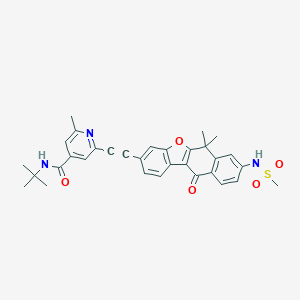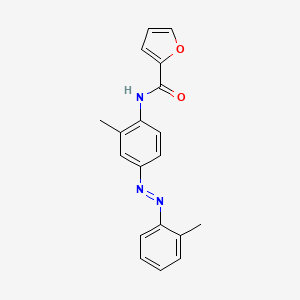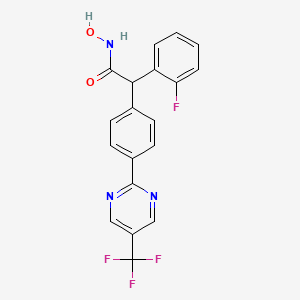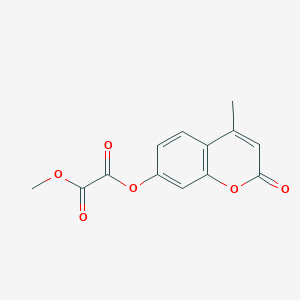
Ciraparantag
概要
説明
Ciraparantag is an anticoagulant reversal agent designed to counteract the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and low molecular weight heparin (LMWH). It is a small molecule that binds non-covalently to anticoagulants, allowing for the reversal of their effects in cases such as major bleeding, urgent surgeries, or anticoagulant overdose["].
This compound is specifically designed to bind noncovalently by charge-charge interaction to unfractionated heparin and low-molecular-weight heparin[“]. It shows binding characteristics that are similar to those of direct oral anticoagulants[“]. A dynamic light-scattering methodology was used to demonstrate this compound’s binding to the heparins and direct oral anticoagulants[“].
In animal models of bleeding, a single IV dose of this compound given at peak concentrations of the anticoagulant, but before the bleeding injury, significantly reduced the blood loss[“]. This compound, given after the bleeding injury, also significantly reduced blood loss[“]. This compound binds to heparins and the direct oral anticoagulants through noncovalent charge-charge interactions[“].
Molecular Structure
Atomic Arrangement:
Ciraparantag consists of two L-arginine units connected by a piperazine-containing linker chai[“].
Bonding Types:
This compound binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (this compound) via hydrogen bonds and charge-charge interactions[“].
These interactions allow this compound to effectively reverse the anticoagulant effects of these compounds.
作用機序
Target of Action:
Ciraparantag specifically targets anticoagulants, including unfractionated heparin, low-molecular-weight heparin (LMWH), and direct oral anticoagulants (this compound) such as rivaroxaban, apixaban, and edoxaban[“][“].
Its primary goal is to reverse the anticoagulant effects of these compounds.
Mode of Action:
This compound binds noncovalently to its targets via hydrogen bonds and charge-charge interactions.
It directly interacts with heparins and this compound, preventing them from exerting their anticoagulant effects[“][“].
By binding to these anticoagulants, this compound reestablishes normal clot formation.
Result of Action:
When administered intravenously, this compound acts rapidly, reaching peak concentration within minutes.
It reduces bleeding induced by heparin and this compound in animal models, effectively restoring hemostasis[“].
The result is a significant reduction in blood loss.
Action Environment:
Environmental factors do not significantly impact this compound’s action.
Its effectiveness remains consistent across various conditions.
Biochemical Properties
Ciraparantag reaches maximum concentration within minutes after IV administration with a half-life of 12 to 19 minutes[“]. It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity[“].
Cellular Effects: In animal models of bleeding, a single IV dose of this compound given at peak concentrations of the anticoagulant, but before the bleeding injury, significantly reduced the blood loss[“]. This compound, given after the bleeding injury, also significantly reduced blood loss[“]. It appears to have substantial ability to reduce blood loss in animal models in which a variety of anticoagulants are used[“].
Molecular Mechanism: this compound binds to heparins and the direct oral anticoagulants through noncovalent charge-charge interactions[“]. Binding to other drugs and blood proteins (including coagulation factors) has not been demonstrated[“].
Time Effect: this compound demonstrated a rapid and dose-dependent reversal of apixaban and rivaroxaban anticoagulation as measured by the proportion of subjects whose WBCT decreased to within 10% above baseline at 15 minutes after study drug infusion[“]. Reversal of anticoagulation was sustained in these subjects throughout the 24-hour measurement period[“].
科学的研究の応用
Anticoagulant Reversal in Emergency Situations:
In emergencies such as major bleeding, where short-term mortality is a concern, ciraparantag can normalize hemostasis effectively[“].
Pharmacokinetics:
This compound exhibits dose-proportional pharmacokinetics, with rapid onset (within 5 to 9 minutes) and a half-life of 12 to 19 minutes.
It is hydrolyzed by serum peptidases and renally excreted.
In animal trials, this compound corrected prolonged whole blood clotting time (WBCT) within 10 to 30 minutes, lasting for 24 hours[“].
Specific Reversal of Xa this compound:
This compound safely and effectively reverses apixaban, edoxaban, enoxaparin, and rivaroxaban.
Doses of 100 mg and higher achieve complete and sustained reversal, supporting a single-dose strategy for Xa this compound and low-molecular-weight heparin (LMWH)[“].
Binding to Anionic Substances:
Due to its cationic nature, this compound binds to anionic substances in standard blood collection tubes and activators used in traditional coagulation assays[“].
In-vivo Rat Models:
Experiments demonstrate this compound’s ability to reverse the effects of various anticoagulants (dabigatran, apixaban, edoxaban, rivaroxaban, UFH, and enoxaparin) in rat models[“].
Potential Clinical Applications:
Beyond emergency reversal, this compound may find applications in perioperative management, trauma care, and procedural interventions.
Product Comparison
Ciraparantag,Vitamin K: Similarities and Differences of Organic Compounds
Similarities
Anticoagulant Reversal: Both this compound and Vitamin K are used to reverse the effects of anticoagulants[“][“]. Anticoagulants are drugs that help prevent blood clots, and in certain situations, their effects need to be reversed quickly to prevent excessive bleeding.
Mechanism: this compound works by binding noncovalently to anticoagulants such as heparin, low-molecular-weight heparin, and Direct Oral Anticoagulants (this compound). On the other hand, Vitamin K reverses the effect of Vitamin K Antagonists (VKAs) like warfarin by replenishing the Vitamin K-dependent coagulation factors[“][“].
Rapid Action: Both this compound and Vitamin K act rapidly. This compound reaches maximum concentration within minutes after IV administration, while Vitamin K can also quickly reverse the coagulopathy induced by VKAs[“][“].
Usage in Urgent Situations: In urgent situations, both this compound and Vitamin K can be used to reverse the effects of anticoagulants. For example, this compound can significantly reduce blood loss in animal models where a variety of anticoagulants are used. Similarly, Vitamin K can be used to reverse the coagulopathy induced by VKAs in urgent situations[“][“].
Differences
Mechanism: this compound works by binding noncovalently to anticoagulants such as heparin, low-molecular-weight heparin, and Direct Oral Anticoagulants (this compound)[“]. In contrast, Vitamin K reverses the effect of Vitamin K Antagonists (VKAs) like warfarin by replenishing the Vitamin K-dependent coagulation factors[“].
Specificity: this compound is designed to reverse the effects of a variety of anticoagulants including this compound, while Vitamin K is specifically used to reverse the effects of VKAs[“][“].
Chemical Structure: this compound is a small synthetic water-soluble new molecular entity[“], while Vitamin K is a naturally occurring fat-soluble vitamin.
Elimination: this compound is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity. This compound and its metabolites are recovered almost entirely in the urine. On the other hand, Vitamin K is metabolized in the liver and excreted in the bile and urine[“].
Administration: this compound is administered intravenously[“], while Vitamin K can be administered orally or intravenously, depending on the urgency of the situation.
Related Small Molecules
Bismuth subgallate,Pefachrome(R) fxa*,N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride,FaX-IN-1 ,Razaxaban Hydrochloride,Biggam,Gabexate mesylate,Eribaxaban,Milvexian,Zifaxaban, Otamixaban hydrochloride
将来の方向性
Moving forward, further research is essential to establish the efficacy and safety of ciraparantag in patients with severe bleeding or those requiring urgent surgery. Comparative studies against the current standard of care, such as prothrombin complex concentrates (PCCs), are also necessary. This will determine this compound's clinical benefit and cost-effectiveness relative to existing treatments. Additionally, as new anticoagulants like Factor XI inhibitors are being developed, the need for effective reversal agents like this compound will likely increase. Monitoring the frequency of reversal needs and efficacy of such strategies in upcoming clinical trials will be crucial in shaping future reversal protocols if these new anticoagulants are approved for clinical use[“].
特性
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUUSCYRPOMSO-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045783 | |
| Record name | Ciraparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438492-26-2 | |
| Record name | Ciraparantag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438492-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciraparantag [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438492262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciraparantag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciraparantag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAPARANTAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2R67KV65Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




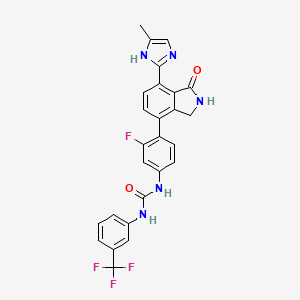
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
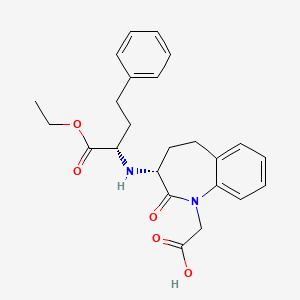
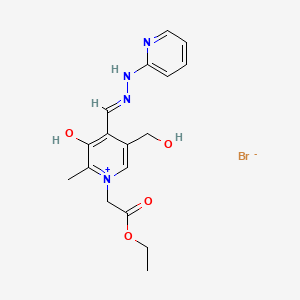
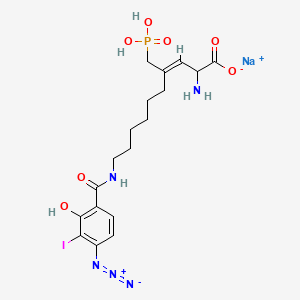
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
